Z-Glu-OMe

Vue d'ensemble

Description

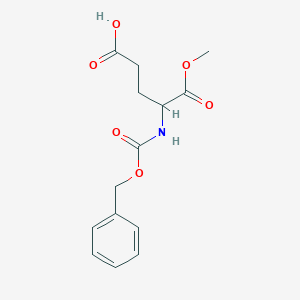

Z-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has a molecular formula of C14H17NO6 and a molecular weight of 295.29 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Z-Glu-OMe can be synthesized through several organic synthesis methods. One common method involves the reaction of N-benzyl-L-glutamic acid with formic acid to generate N-benzyl-L-glutamic acid 1-methyl ester . Another method involves the use of amino acid t-butyl esters in inverse solid-phase peptide synthesis .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process typically involves the protection of the amino group of glutamic acid followed by esterification to form the methyl ester derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Z-Glu-OMe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohol derivatives, and substituted esters.

Applications De Recherche Scientifique

Z-Glu-OMe has a wide range of applications in scientific research:

Chemistry: It is used in peptide synthesis as a protecting group for the amino group of glutamic acid.

Biology: this compound is used in the study of enzyme-substrate interactions and protein folding.

Medicine: The compound is used in the development of peptide-based drugs and as a building block for drug synthesis.

Industry: this compound is used in the production of various pharmaceuticals and biochemicals.

Mécanisme D'action

The mechanism of action of Z-Glu-OMe involves its role as a protecting group in peptide synthesis. It protects the amino group of glutamic acid from unwanted reactions during chemical synthesis. The compound interacts with enzymes and other molecular targets through its ester and carbobenzyloxy groups, facilitating the formation of desired peptide bonds .

Comparaison Avec Des Composés Similaires

N-Carbobenzyloxy-L-glutamic acid: Similar in structure but lacks the methyl ester group.

L-Glutamic acid di-tert-butyl ester hydrochloride: Another derivative of glutamic acid used in peptide synthesis.

Z-Aspartic acid (OtBu)-OH: A similar compound used for protecting the amino group in peptide synthesis.

Uniqueness: Z-Glu-OMe is unique due to its specific protecting group, which provides stability and selectivity during peptide synthesis. Its methyl ester group allows for easy removal after the synthesis process, making it a preferred choice in various chemical reactions.

Activité Biologique

Z-Glu-OMe, or Z-Glutamic acid methyl ester, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of glutamic acid, characterized by a methyl ester functional group. Its chemical formula is with a CID of 2733408 according to PubChem . The structural modifications enhance its solubility and bioavailability, making it a valuable candidate for pharmacological studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological systems:

- Amino Acid Metabolism : this compound serves as a substrate for enzymes involved in amino acid metabolism, influencing pathways related to neurotransmitter synthesis and energy production.

- Receptor Interaction : It has been shown to interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the nervous system. This interaction can modulate excitatory neurotransmission and potentially impact cognitive functions .

- Antimicrobial Properties : Research indicates that derivatives of glutamic acid, including this compound, exhibit antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of developing new antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers conducted Minimum Inhibitory Concentration (MIC) tests against various bacterial strains. The results indicated significant inhibitory effects on Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The study highlighted the importance of structural modifications in enhancing the compound's efficacy against resistant strains .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to improve synaptic plasticity and reduce neuronal apoptosis in vitro. This suggests that this compound may have therapeutic potential in conditions such as Alzheimer's disease .

Propriétés

IUPAC Name |

(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMCTGARFXPQML-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Z-Glu-OMe considered a versatile chiral building block in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing various complex molecules, particularly those with biological activity. Its versatility stems from the presence of different functional groups that can be selectively manipulated. For instance, [] describes its use in synthesizing cis-5-hydroxy-L-pipecolic acid, a compound with potential pharmaceutical applications. The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amine, while the methyl ester allows for further transformations at the carboxylic acid site. []

Q2: How is this compound employed in protease-catalyzed acyl transfer reactions?

A2: this compound acts as an acyl donor in protease-catalyzed acyl transfer reactions. [] These reactions are highly valuable for synthesizing peptides and modified peptides. The protease facilitates the transfer of the Z-Glu moiety to a nucleophile, typically an amino acid amide. The efficiency of this transfer is influenced by the partition constant, which reflects the enzyme's preference for aminolysis (transfer to the nucleophile) over hydrolysis. [] Understanding this parameter is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Q3: Are there alternative methods for preparing this compound?

A3: While commercially available, this compound can be synthesized from L-glutamine or L-asparagine. [] This method involves treating the N-benzyloxycarbonyl α-methyl ester derivative of these amino acids with tert-butyl nitrite in refluxing acetonitrile. This reaction selectively hydrolyzes the amide group, leading to the formation of this compound or its aspartic acid analogue (Z-Asp-OMe) with high optical purity. [] This synthetic route showcases the versatility of this compound as a target molecule and provides a potential avenue for accessing it through different starting materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.